
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, commonly known as CCT018159, is a small molecule compound that has been extensively researched for its potential therapeutic applications.
Applications De Recherche Scientifique
CCT018159 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been evaluated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of CCT018159 is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
CCT018159 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDAC inhibition in various biological processes. However, there are also some limitations to using CCT018159 in lab experiments. It has relatively low potency compared to other HDAC inhibitors, which can make it less effective in some applications. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental systems.
Orientations Futures
There are several future directions for research on CCT018159. One area of interest is the development of more potent analogs of CCT018159 that can be used in cancer therapy. Another area of interest is the evaluation of CCT018159 in combination with other anti-cancer agents, as well as in combination with radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of CCT018159 and its effects on gene expression and cellular signaling pathways.
Méthodes De Synthèse
CCT018159 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)benzoyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate, which is cyclized to form the final product, CCT018159.
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-6-2-1-5-13(14)17-9-10-22(11-12-24-17)18(23)21-16-8-4-3-7-15(16)20/h1-8,17H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFYVBQDBRCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)
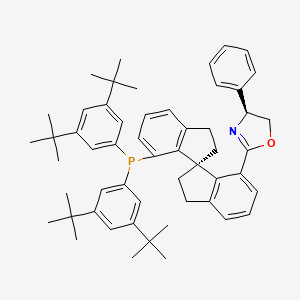
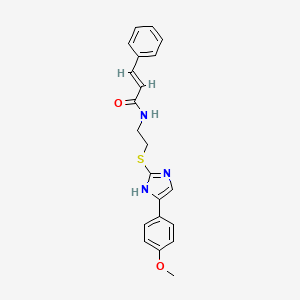

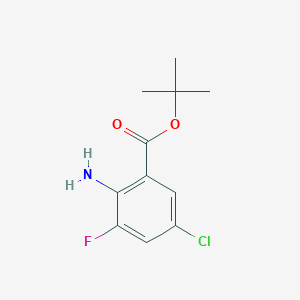
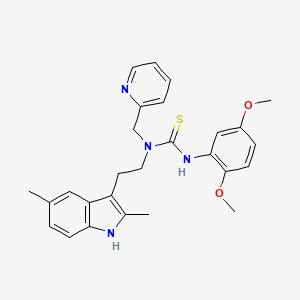
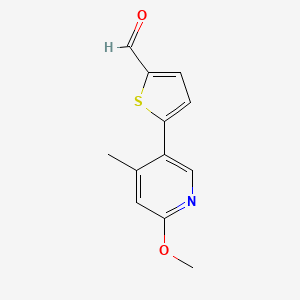
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

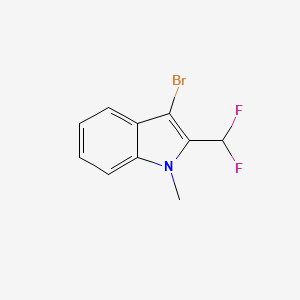
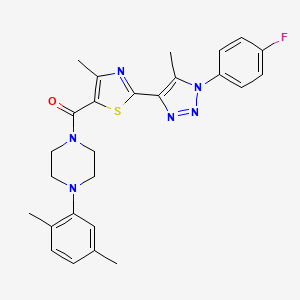

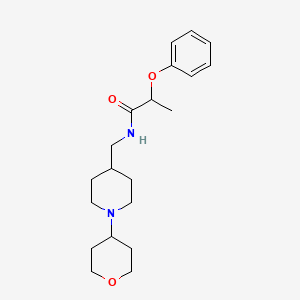
![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)